molecular formula C15H13BrN4S B12483177 5-[(4-bromobenzyl)sulfanyl]-1-(3-methylphenyl)-1H-tetrazole

5-[(4-bromobenzyl)sulfanyl]-1-(3-methylphenyl)-1H-tetrazole

Cat. No.: B12483177
M. Wt: 361.3 g/mol
InChI Key: HMHCPJSPQLWQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-bromobenzyl)sulfanyl]-1-(3-methylphenyl)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 4-bromobenzylsulfanyl group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromobenzyl)sulfanyl]-1-(3-methylphenyl)-1H-tetrazole typically involves the reaction of 4-bromobenzyl chloride with 5-mercapto-1-(3-methylphenyl)-1H-tetrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromobenzyl)sulfanyl]-1-(3-methylphenyl)-1H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[(4-bromobenzyl)sulfanyl]-1-(3-methylphenyl)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl and tetrazole groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-bromobenzyl)sulfanyl]-1-(3-methylphenyl)-1H-tetrazole is unique due to the presence of both a bromobenzyl and a 3-methylphenyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H13BrN4S

Molecular Weight

361.3 g/mol

IUPAC Name

5-[(4-bromophenyl)methylsulfanyl]-1-(3-methylphenyl)tetrazole

InChI

InChI=1S/C15H13BrN4S/c1-11-3-2-4-14(9-11)20-15(17-18-19-20)21-10-12-5-7-13(16)8-6-12/h2-9H,10H2,1H3

InChI Key

HMHCPJSPQLWQPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.